4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Description
4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a cyclohexylcarbonyl substituent at the 4-position of the pyrrole ring and a 3-(dimethylamino)propylamine group at the carboxamide nitrogen.
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h11-13,19H,3-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUVRCPTVQBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear bile acid receptor FXR . This receptor plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis, and inflammation.
Mode of Action
The compound interacts with its target through a dynamic enamine bond . This interaction results in changes in the receptor’s activity, which can influence various biological processes.
Biochemical Pathways
Given its interaction with the fxr receptor, it is likely involved in pathways related tobile acid synthesis and metabolism , lipid metabolism , and glucose homeostasis .
Result of Action
The compound’s action on the FXR receptor can lead to changes in bile acid, lipid, and glucose levels in the body. Additionally, it may have anti-inflammatory effects. In a specific application, it has been used in the fabrication of hydrogels for wound healing, demonstrating antibacterial properties, hemostatic performance, and tissue adhesiveness.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, in the context of wound healing, the compound’s performance can be affected by the wound’s environment, including the presence of bacteria and the wound’s pH.
Biological Activity
The compound 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide , a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrrole derivatives typically involves various methods such as cyclization reactions and molecular hybridization approaches. For instance, compounds similar to the target molecule have been synthesized through multi-step processes involving cyclization of appropriate precursors and subsequent modifications to introduce functional groups that enhance biological activity .
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties . The compound has been evaluated for its efficacy against various cancer cell lines, including melanoma and breast cancer cells. A notable study highlighted that derivatives with a similar structure demonstrated antiproliferative activity with IC50 values ranging from 40 µM to 44.63 µM in melanoma cells, indicating a promising therapeutic index compared to standard chemotherapeutics like Cisplatin .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Cisplatin | SH-4 (Melanoma) | 18.2 | 0.38 |
| 8f | MDA-MB-435 (Breast) | - | - |
The mechanism through which these compounds exert their effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with these compounds leads to an accumulation of cells in the S phase, suggesting a disruption in normal cell cycle progression . The compounds are believed to trigger apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells, as indicated by their higher selectivity indices.
Case Studies
- In Vitro Studies : A study evaluating a series of pyrrole derivatives showed that certain compounds significantly inhibited the growth of various cancer cell lines at low concentrations. For example, compound 8f exhibited a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells .
- Comparative Analysis : In a comparative study involving multiple pyrrole derivatives, the compound demonstrated superior selectivity and potency against tumor cells compared to other tested agents, reinforcing its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Cyclopropylcarbonyl: The strained cyclopropane ring may improve target binding via unique electronic effects while maintaining moderate lipophilicity . Benzoyl Derivatives: Substitutions like 4-fluorobenzoyl introduce electron-withdrawing groups, which can enhance metabolic stability and receptor affinity .
Amine Substituent Modifications: 3-(Dimethylamino)propyl: The tertiary amine group contributes to basicity, influencing solubility (pH-dependent) and interactions with acidic biological targets.
Biological Activity: The antiamoebic agent MGB30 demonstrates that aromatic acyl groups (e.g., styrylbenzamido) are critical for DNA minor groove binding, a mechanism distinct from the inferred medicinal applications of the cyclohexylcarbonyl derivative . Fluorinated benzoyl analogs (e.g., 4-fluorobenzoyl) may exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
Research Findings
- Synthetic Yields : Cyclopropylcarbonyl analogs are synthesized with >90% purity, whereas complex derivatives like MGB30 show lower yields (48%) due to multi-step reactions .
- Thermodynamic Stability : Cyclohexylcarbonyl derivatives may exhibit higher conformational rigidity compared to cyclopropylcarbonyl analogs, impacting binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
